molecular formula C21H24N4O3S B11175685 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11175685
M. Wt: 412.5 g/mol
InChI Key: IUVXLUDLWXIDAI-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a dioxoisoindoline moiety, an ethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Dioxoisoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Coupling of the Two Fragments: The final step involves coupling the dioxoisoindoline moiety with the thiadiazole ring through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the dioxoisoindoline moiety, potentially leading to the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group or the aromatic ring of the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological processes involving thiadiazole-containing compounds.

Industry

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.

    Electronics: It can be used in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The dioxoisoindoline moiety can interact with proteins, potentially modulating their activity. The compound’s overall structure allows it to fit into specific binding sites, thereby exerting its effects through a combination of metal ion chelation and protein interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid: This compound shares the dioxoisoindoline moiety but lacks the thiadiazole ring.

    N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound contains the thiadiazole ring but lacks the dioxoisoindoline moiety.

Uniqueness

The uniqueness of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of the dioxoisoindoline and thiadiazole moieties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C21H24N4O3S/c1-3-24(21-23-22-18(29-21)14-10-8-13(2)9-11-14)17(26)12-25-19(27)15-6-4-5-7-16(15)20(25)28/h8-11,15-16H,3-7,12H2,1-2H3

InChI Key

IUVXLUDLWXIDAI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)C)C(=O)CN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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